

Spectroscopic Profile of 5-Hydroxyanthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Hydroxyanthranilic acid**

Cat. No.: **B142591**

[Get Quote](#)

Introduction: **5-Hydroxyanthranilic acid** (5-HAA), a metabolite of the amino acid tryptophan, is a compound of interest in various fields of biochemical and pharmaceutical research. Its chemical structure, featuring a benzene ring substituted with carboxylic acid, amine, and hydroxyl groups, gives rise to a distinct spectroscopic signature. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **5-hydroxyanthranilic acid**, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **5-hydroxyanthranilic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data provide detailed information about the molecular structure of 5-HAA. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for **5-Hydroxyanthranilic Acid**. Solvent: DMSO-d₆

Proton	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-3	6.86	d	8.7
H-4	6.64	dd	8.7, 2.9
H-6	7.11	d	2.9
-OH	9.57	br s	-
-NH ₂	6.03	br s	-
-COOH	11.42	br s	-

Data sourced from Castelaro et al.

Table 2: ^{13}C NMR Spectroscopic Data for **5-Hydroxyanthranilic Acid.**[1] Solvent: DMSO-d₆

Carbon Atom	Chemical Shift (δ) [ppm]
C-1	110.0
C-2	144.8
C-3	117.1
C-4	114.0
C-5	146.6
C-6	115.3
-COOH	169.4

Data sourced from Castelaro et al.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. The data presented here are typical absorption bands for 5-HAA.

Table 3: FT-IR Spectroscopic Data for **5-Hydroxyanthranilic Acid**.

Wavenumber Range (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3500 - 3200	Strong, Broad	O-H Stretch	Phenolic -OH & Carboxylic Acid - OH
3400 - 3300	Medium	N-H Stretch	Aromatic Amine (-NH ₂)
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
1700 - 1650	Strong, Sharp	C=O Stretch	Carboxylic Acid
~1600 & ~1500	Medium-Strong	C=C Stretch	Aromatic Ring
1320 - 1210	Medium	C-O Stretch	Phenol / Carboxylic Acid

| 900 - 675 | Medium | C-H Bend (out-of-plane) | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Despite a comprehensive search of available literature and spectral databases, specific experimental data for the UV-Vis absorption maxima (λ_{max}) of **5-hydroxyanthranilic acid** could not be definitively obtained. For aromatic compounds of this nature, absorption is expected in the UV region, typically between 200-400 nm, arising from $\pi \rightarrow \pi^*$ electronic transitions within the benzene ring and associated chromophores.^[2] However, without experimental verification, specific λ_{max} values cannot be reported here.

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation used.

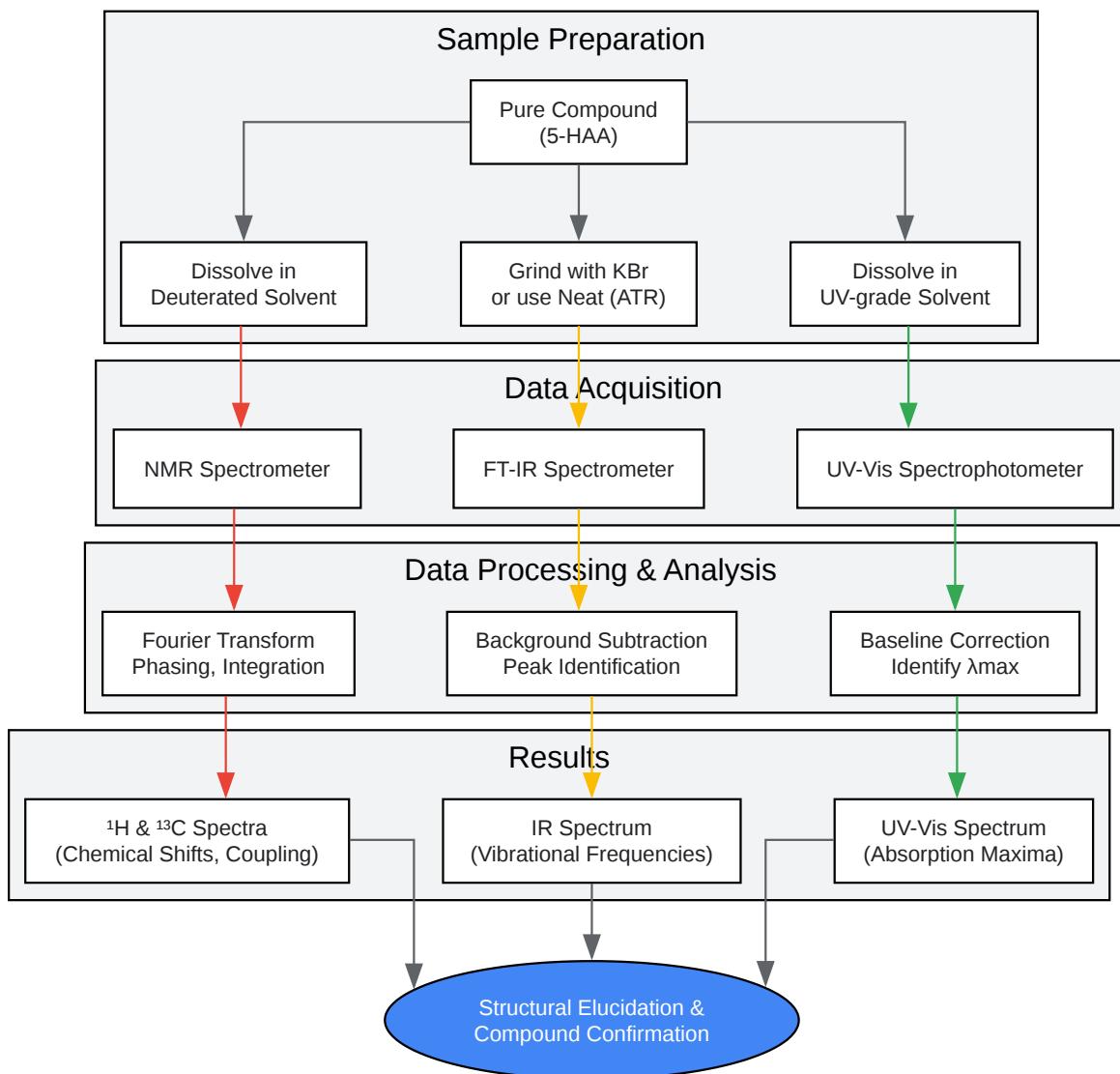
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **5-hydroxyanthranilic acid** in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ H = 2.50 ppm, δ C = 39.52 ppm) as a secondary reference.[\[1\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Place approximately 1-2 mg of **5-hydroxyanthranilic acid** and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.
 - Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained.

- Pellet Formation:
 - Transfer a small amount of the mixture into a pellet press die.
 - Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.


Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

- Solvent Selection: Choose a UV-grade solvent in which **5-hydroxyanthranilic acid** is soluble and that is transparent in the anticipated absorption region (e.g., methanol, ethanol, or acetonitrile).
- Sample Preparation:
 - Prepare a stock solution of **5-hydroxyanthranilic acid** of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
 - From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 $\mu\text{g/mL}$) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 A.U.).
- Data Acquisition:

- Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
- Place the cuvettes in the spectrophotometer.
- First, record a baseline spectrum with the blank cuvette in the sample beam path.
- Then, record the absorption spectrum of the sample solution over a desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) from the resulting spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **5-hydroxyanthranilic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxyanthranilic acid | C7H7NO3 | CID 164592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxyanthranilic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142591#spectroscopic-data-of-5-hydroxyanthranilic-acid-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com